Hexadecamethylcyclooctasiloxane

Description

Overview of Cyclic Siloxanes and Hexadecamethylcyclooctasiloxane within Organosilicon Chemistry

Organosilicon chemistry, a field dedicated to the study of compounds containing carbon-silicon bonds, encompasses a vast array of substances, among which siloxanes are of paramount importance. acs.org Siloxanes are characterized by a backbone of alternating silicon and oxygen atoms (Si-O-Si). nih.gov This structure can be linear or cyclic. Cyclic siloxanes, or cyclosiloxanes, are closed-loop structures of repeating siloxane units. nih.govnih.gov These compounds are foundational to the production of a wide range of silicone polymers. nih.gov

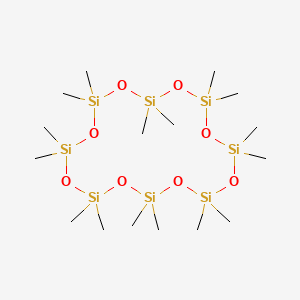

This compound is a specific type of cyclic siloxane. It is a macrocyclic organosiloxane comprised of eight repeating dimethylsiloxane (Me2SiO) units, giving it the chemical formula C16H48O8Si8. nih.govchemicalbook.com Its systematic IUPAC name is 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecamethyl-1,3,5,7,9,11,13,15-octaoxa-2,4,6,8,10,12,14,16-octasilacyclohexadecane. nih.gov The eight-membered ring structure of this compound possesses lower ring strain compared to smaller cyclosiloxanes, which contributes to its enhanced structural stability. chemicalbook.com

Interactive Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C16H48O8Si8 | nih.govchemicalbook.com |

| Molar Mass | 593.23 g/mol | chemicalbook.comgelest.com |

| CAS Number | 556-68-3 | nih.govchemicalbook.comgelest.com |

| Melting Point | 31.5 °C | chemicalbook.comgelest.com |

| Boiling Point | 290 °C (at 760 mmHg); 175 °C (at 20 Torr) | chemicalbook.comgelest.com |

| Density | 1.177 g/cm³ at 25 °C | chemicalbook.comgelest.com |

| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid | nist.gov |

Historical Context of this compound Research and Development

The journey to understanding and utilizing this compound is rooted in the broader history of organosilicon chemistry. The field's origins can be traced back to 1863, with the first synthesis of an organochlorosilane by Charles Friedel and James Crafts. researchgate.net However, it was the extensive and pioneering work of English chemist Frederic Stanley Kipping in the early 20th century that laid the groundwork for modern silicone chemistry. researchgate.netresearchgate.netbuffalo.edu Kipping's research from 1898 to 1944, documented in numerous papers, introduced the use of Grignard reagents for synthesizing a variety of organosilicon compounds. digitellinc.comresearchgate.net He was also the first to coin the term "silicone." researchgate.netbuffalo.edu

The development of commercially viable methods for producing cyclic siloxanes was a critical step. The "direct process," discovered by Eugene G. Rochow, allowed for the economical synthesis of methylchlorosilanes, the precursors to cyclosiloxanes. chemicalbook.comsmolecule.com The hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂) yields a mixture of linear and cyclic siloxanes. mdpi.com While octamethylcyclotetrasiloxane (B44751) (D4) often constitutes a significant portion of the cyclic fraction, larger rings like this compound are also formed. mdpi.com The ability to isolate these individual cyclic compounds has been crucial for their use in polymerization. researchgate.net

Significance of this compound as a Chemical Entity in Material Science and Environmental Studies

The primary significance of this compound in material science lies in its role as a monomer for the synthesis of high molecular weight linear polysiloxanes, commonly known as silicones. gelest.com This is achieved through a process called ring-opening polymerization (ROP), where the cyclic structure is opened and linked together to form long polymer chains. gelest.com The use of specific cyclic siloxanes like this compound allows for better control over the size and structure of the resulting macromolecules compared to polycondensation methods. gelest.com Polysiloxanes derived from such processes are valued for their flexibility, gas permeability, and low glass transition temperature. Research has also explored the use of larger macrocyclic siloxanes in polymerization to potentially enhance reaction rates and suppress the formation of undesirable cyclic byproducts.

In the realm of environmental studies, this compound is recognized as a compound of interest due to its widespread use and subsequent release into the environment. nih.gov Its presence has been detected in various environmental matrices, including air, water, soil, sediment, and indoor dust. nih.gov Consequently, research has focused on its environmental fate and transport. Studies suggest that cyclic siloxanes can undergo long-range atmospheric transport. nih.gov The behavior of these compounds in wastewater treatment plants and their partitioning in different environmental compartments are active areas of investigation. nih.gov

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound is driven by several key objectives. A primary focus is on its polymerization behavior. The study of the ring-opening polymerization of larger cyclosiloxanes like this compound provides fundamental insights into polymerization kinetics and mechanisms. gelest.com This includes understanding the influence of catalysts, such as acids and bases, and the thermodynamics of the polymerization process. gelest.com

Another significant area of academic inquiry is its environmental chemistry. Research aims to quantify its presence in various environmental systems, understand its transport mechanisms, and elucidate its degradation pathways. nih.gov These studies are crucial for assessing the environmental distribution of this high-production-volume chemical. Furthermore, this compound serves as a model compound for studying the behavior of macrocyclic molecules in both chemical reactions and environmental processes.

Interactive Table 2: Summary of Research Findings on this compound

| Research Area | Key Findings | Representative Source(s) |

| Synthesis | Can be synthesized through the hydrolysis of dimethyldichlorosilane, which produces a mixture of cyclic and linear siloxanes. | mdpi.com |

| Polymerization | Undergoes ring-opening polymerization (ROP) with acid or base catalysts to form high molecular weight linear polysiloxanes. | gelest.com |

| Material Science | Use as a monomer allows for controlled synthesis of silicones with desirable properties like flexibility and thermal stability. | |

| Environmental Science | Detected in various environmental compartments, including air, water, and sediment, indicating widespread distribution. | nih.gov |

| Environmental Fate | Subject to long-range atmospheric transport and is studied for its behavior in wastewater treatment and partitioning in the environment. | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecamethyl-1,3,5,7,9,11,13,15-octaoxa-2,4,6,8,10,12,14,16-octasilacyclohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H48O8Si8/c1-25(2)17-26(3,4)19-28(7,8)21-30(11,12)23-32(15,16)24-31(13,14)22-29(9,10)20-27(5,6)18-25/h1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJMJYZFAWYREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H48O8Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060305 | |

| Record name | Hexadecamethylcyclooctasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-68-3 | |

| Record name | Hexadecamethylcyclooctasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecamethylcyclooctasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecamethylcyclooctasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecamethylcyclooctasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECAMETHYLCYCLOOCTASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YAW49T07J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Chemistry of Hexadecamethylcyclooctasiloxane

Conventional Synthetic Routes for Hexadecamethylcyclooctasiloxane

Traditional methods for synthesizing this compound primarily involve monomer polymerization and direct synthesis approaches. These methods have been foundational in the industrial production of silicones.

Monomer Polymerization Techniques

The most common method for producing this compound is through the ring-opening polymerization (ROP) of smaller cyclic siloxane monomers, most notably octamethylcyclotetrasiloxane (B44751) (D4). mdpi.comgelest.com This process can be initiated by either anionic or cationic catalysts. gelest.com

Anionic Ring-Opening Polymerization (AROP): This method often employs strong bases like potassium hydroxide (B78521) (KOH) or tetraalkylammonium hydroxides as initiators. nih.gov The initiator attacks the silicon-oxygen bond in the D4 monomer, opening the ring and creating a silanolate active center. This active center then propagates by sequentially adding more D4 monomers to the growing polymer chain. While this method can produce high molecular weight polymers, it often results in a broad molecular weight distribution and the presence of low molecular weight cyclic byproducts. nih.gov

Cationic Ring-Opening Polymerization (CROP): Strong protic acids such as sulfuric acid or trifluoromethanesulfonic acid are typically used as catalysts in CROP. mdpi.comnih.gov The acid protonates an oxygen atom in the D4 ring, making it susceptible to nucleophilic attack by another monomer, thereby initiating polymerization. Photochemically generated acids and silylium (B1239981) cations can also induce cationic ROP. mdpi.com Similar to AROP, CROP can lead to a mixture of linear and cyclic siloxanes.

The polymerization can be performed in bulk, solution, or emulsion. gelest.com Bulk polymerization, while offering high purity, can be difficult to control due to increases in viscosity and exothermic reactions. mgcub.ac.instanford.edu Solution polymerization helps to manage heat and viscosity but introduces a solvent that must later be removed. stanford.educankaya.edu.tr

Direct Synthesis Approaches

Direct synthesis methods aim to produce cyclosiloxanes, including this compound, from more fundamental starting materials. A key industrial process is the direct reaction of silicon metal with methyl chloride in the presence of a copper catalyst to produce a mixture of methylchlorosilanes, with dimethyldichlorosilane ((CH₃)₂SiCl₂) being the primary product. acs.org

Subsequent hydrolysis of dimethyldichlorosilane yields a mixture of linear and cyclic siloxanes. acs.orgopen.ac.uk The reaction conditions, such as temperature and the use of co-solvents like diethyl ether, can be controlled to influence the ratio of cyclic to linear products, with lower temperatures favoring the formation of cyclic tetramers, pentamers, and hexamers. open.ac.ukgoogle.com The hydrolysis of dimethyldichlorosilane typically produces a significant fraction of octamethylcyclotetrasiloxane (D4), which can then be used in ring-opening polymerization to form larger cyclics like this compound. open.ac.uk

Green Chemistry Principles in this compound Synthesis

In response to growing environmental concerns, green chemistry principles are being increasingly applied to the synthesis of chemical compounds, including this compound. researchgate.netnih.gov The focus is on developing more sustainable processes that reduce waste, use less hazardous substances, and are more energy-efficient. nih.govwisdomlib.org

Environmentally Benign Catalysis for this compound Polymerization

A key area of green chemistry research is the development of environmentally friendly catalysts for polymerization. nih.gov For the synthesis of polysiloxanes from cyclic monomers like this compound (D8), solid acid catalysts have shown significant promise. researchgate.netevitachem.com

One notable example is the use of proton-exchanged montmorillonite (B579905) clays (B1170129), such as Maghnite-H+. researchgate.netevitachem.comsmolecule.com These clays act as heterogeneous catalysts, offering advantages such as easy separation from the reaction mixture, reusability, and often milder reaction conditions compared to traditional homogeneous catalysts like strong acids. nih.gov The polymerization of D8 using Maghnite-H+ has been shown to produce polydimethylsiloxanes with good yields and high molecular weights. researchgate.net The mechanism involves the proton from the clay initiating the ring-opening of the D8 monomer. researchgate.net

| Catalyst Type | Example | Advantages |

| Homogeneous | Sulfuric Acid, Potassium Hydroxide | High reaction rates |

| Heterogeneous (Green) | Maghnite-H+ (Proton-exchanged clay) | Environmentally friendly, reusable, easy to separate |

Solvent-Free Polymerization Strategies

Another important principle of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free, or bulk, polymerization is an attractive option as it simplifies the process, reduces waste, and avoids the environmental and health hazards associated with many solvents. mgcub.ac.inmlsu.ac.in

While bulk polymerization presents challenges in heat and viscosity control, the use of highly efficient and selective catalysts can help to mitigate these issues by allowing for lower reaction temperatures and shorter reaction times. mgcub.ac.in Research into solvent-free systems for the polymerization of cyclosiloxanes is ongoing, with a focus on developing robust catalytic systems that can operate effectively under these conditions. researchgate.net

Polymerization Mechanisms and Kinetics of this compound

The polymerization of cyclosiloxanes, including this compound, is a complex process governed by specific reaction mechanisms and kinetics. The ring-opening polymerization of these monomers is typically a reversible reaction that leads to an equilibrium mixture of linear polymers and cyclic oligomers.

The polymerization of cyclosiloxanes like octamethylcyclotetrasiloxane (D4) can be described by isoconversional kinetic analysis. nih.gov The effective activation energy can vary depending on the reaction conditions and the catalyst used. For instance, solid-state polymerization often exhibits a variable activation energy, indicating a multi-step kinetic behavior. nih.gov In contrast, liquid-state polymerization may be governed by a more well-defined rate-limiting step. nih.gov

The mechanism of anionic ring-opening polymerization involves the nucleophilic attack of an initiator on a silicon atom of the cyclic monomer, leading to the formation of a linear silanolate. This active species then propagates by adding more monomer units. The reaction is often characterized by an equilibrium between the growing polymer chains and the formation of cyclic species through "back-biting" reactions, where the active end of a polymer chain attacks a silicon atom within the same chain, cleaving off a cyclic oligomer.

In cationic ring-opening polymerization, the initiation involves the protonation of a siloxane oxygen atom, creating a reactive cationic center. Propagation occurs through the addition of monomers to this active center. Chain transfer and termination reactions can also occur, influencing the final molecular weight and structure of the polymer.

The kinetics of these polymerizations are influenced by several factors, including the type and concentration of the monomer and catalyst, temperature, and the presence of any impurities or co-catalysts. For example, in the anionic polymerization of dimethylcyclosiloxanes, the rate of polymerization for larger rings (n=7 and 8) can be significantly higher than that of octamethylcyclotetrasiloxane. nih.gov

| Polymerization Type | Initiator/Catalyst | Key Mechanistic Feature |

| Anionic ROP | Strong bases (e.g., KOH) | Nucleophilic attack on Si, formation of silanolate |

| Cationic ROP | Strong acids (e.g., H₂SO₄) | Protonation of O, formation of cationic center |

| Organocatalytic ROP | Guanidines, Phosphazene bases | Activation of initiator/chain-end |

Recent advances have also explored organocatalytic ROP of cyclosiloxanes, using strong organic bases like guanidines and phosphazene bases. rsc.orgnih.gov These systems can offer better control over the polymerization, leading to polymers with well-defined structures and narrow molecular weight distributions. rsc.orgnih.gov

Ring-Opening Polymerization of Cyclic Siloxane Precursors

The principal route to high-molecular-weight linear polysiloxanes is through the ring-opening polymerization (ROP) of cyclic siloxane precursors like this compound (D8). gelest.com This process involves the cleavage of the silicon-oxygen (Si-O-Si) bonds within the monomer ring, followed by the reformation of these bonds to construct the long polymer chains. gelest.com This method is favored over polycondensation of difunctional silanes as it offers superior control over the macromolecular structure and size, and notably, does not produce low-molecular-weight byproducts during the chain growth phase. gelest.com

A variety of cyclic oligosiloxanes with the general formula (R₁R₂SiO)n can undergo ROP, provided the ring is thermodynamically less stable than the corresponding linear polymer chain. gelest.com this compound, with its eight repeating dimethylsiloxane units, is a key monomer in this process. The polymerization can be initiated by either anionic or cationic catalysts, leading to what is known as equilibrium ROP, where a thermodynamic equilibrium is established between the cyclic monomers and the linear polymer chains. gelest.com

Acid-Catalyzed Polymerization Processes

The cationic ring-opening polymerization (CROP) of cyclosiloxanes, including D8, is frequently initiated by strong protic acids. gelest.comgelest.com Commonly employed catalysts include sulfuric acid (H₂SO₄), trifluoromethanesulfonic acid (CF₃SO₃H), and perchloric acid (HClO₄). gelest.commdpi.com While CF₃SO₃H is often preferred in laboratory settings for its high efficiency, industries typically opt for the more economical and safer sulfuric acid. gelest.com The mechanism of acid-catalyzed polymerization is complex, involving multiple concurrent reactions. gelest.com

The process is initiated by the protonation of a siloxane oxygen atom in the cyclic monomer by the acid catalyst, forming a reactive intermediate. This intermediate then attacks another monomer, propagating the polymer chain. Water plays a significant role in this process, forming strong hydrogen bond complexes with the acid, which in turn affects the acid's catalytic activity. gelest.com A key characteristic of acid-catalyzed ROP is the continuous initiation throughout the polymerization process, which can lead to a broader molecular weight distribution. gelest.com Furthermore, this method is often associated with the formation of a significant fraction of cyclic products due to intramolecular reactions of the end groups, a phenomenon known as backbiting. gelest.com

Anionic Polymerization Dynamics

Anionic ring-opening polymerization (AROP) of cyclosiloxanes is another widely utilized method for synthesizing polysiloxanes. This process is typically initiated by strong bases such as alkali metal hydroxides (e.g., KOH) or silanolates. gelest.com The initiator attacks the silicon atom in the cyclic monomer, cleaving the Si-O bond and forming a silanolate anion. This anion then acts as the propagating species, attacking other monomer rings to extend the polymer chain. gelest.com

| Initiator Type | Propagating Species | Key Characteristics |

| Acid (Cationic) | Silylium ion or tertiary oxonium ion | Broad molecular weight distribution, significant cyclic byproduct formation. gelest.com |

| Base (Anionic) | Silanolate anion | Can be a "living" polymerization, allows for controlled molecular weight. gelest.com |

Heterogeneous Catalysis in this compound Polymerization

In an effort to develop more environmentally friendly and efficient polymerization processes, heterogeneous catalysts have been explored for the ROP of cyclosiloxanes. These catalysts are in a different phase from the reactants and offer the advantage of easy separation from the final polymer product. gelest.com Acid-activated clays, such as montmorillonite, have shown promise as effective heterogeneous catalysts for the polymerization of D8. researchgate.netresearchgate.netalfa-chemistry.com

For instance, an Algerian montmorillonite clay, known as Maghnite-H+, has been successfully used to catalyze the bulk polymerization of this compound. alfa-chemistry.com This process proceeds without the need for a solvent, and the catalyst can be easily removed by filtration after the reaction. alfa-chemistry.com The mechanism is believed to involve the protonation of the siloxane monomer on the acidic surface of the clay, initiating the ring-opening and subsequent polymerization. Such green polymerization methods are gaining increasing attention due to their reduced environmental impact and simplified purification procedures. alfa-chemistry.com Cation exchange resins also serve as effective heterogeneous catalysts for siloxane polymerization. gelest.com

Factors Influencing Polymerization Efficiency and Molecular Weight Distribution

Several factors significantly influence the efficiency of this compound polymerization and the molecular weight distribution of the resulting polysiloxane.

Catalyst Type and Concentration: The choice of catalyst, whether acidic or basic, and its concentration are primary determinants of the polymerization rate and the final polymer properties. For instance, in anionic polymerization, the initiator concentration directly impacts the number of growing chains and thus the final molecular weight.

Monomer Concentration: In equilibrium polymerization, the initial monomer concentration affects the final equilibrium position and, consequently, the polymer yield. Diluting the system with a solvent generally leads to a decrease in the polymer yield. gelest.com

Temperature: The polymerization temperature influences the rates of initiation, propagation, and termination, as well as side reactions like backbiting. Higher temperatures can increase the polymerization rate but may also lead to a broader molecular weight distribution and increased formation of cyclic byproducts.

Presence of Water and Other Impurities: Water can act as a chain transfer agent in both anionic and cationic polymerization, affecting the molecular weight of the polymer. In anionic polymerization, water can terminate the growing chains. In cationic polymerization, it can influence the catalyst's activity. gelest.com

End-blocking Agents: The molecular weight of the polymer can be controlled by introducing monofunctional siloxanes, often referred to as "end-blockers" or "chain stoppers." These molecules react with the growing polymer chains, terminating their growth and thus regulating the final molecular weight. gelest.com

| Factor | Influence on Polymerization |

| Catalyst | Determines reaction mechanism (anionic/cationic) and rate. gelest.comgelest.com |

| Temperature | Affects reaction rates and side reactions. |

| Water Content | Can act as a chain transfer or terminating agent. gelest.com |

| End-blockers | Control and limit the final molecular weight of the polymer. gelest.com |

Backbiting and Crosslinking Phenomena in Polymerization

During the ring-opening polymerization of cyclosiloxanes, the growing polymer chains can undergo intramolecular cyclization, a process known as "backbiting." gelest.comchemicalprocessing.com This reaction leads to the formation of new cyclic siloxanes, which can be of different ring sizes than the initial monomer. Backbiting is a significant side reaction, particularly in equilibrium polymerization, and contributes to the broad molecular weight distribution and the presence of a cyclic fraction in the final product. gelest.com Researchers have explored methods to suppress this backbiting reaction, for example, by using specific catalysts or additives that hinder the chain from folding back on itself. chemicalprocessing.com

Crosslinking, the formation of covalent bonds between polymer chains, is another important phenomenon in siloxane chemistry. While linear polysiloxanes are the primary products of D8 polymerization, crosslinking can be intentionally induced to create silicone elastomers and resins with specific mechanical properties. nih.govpsu.edu This can be achieved by introducing multifunctional monomers into the polymerization mixture or by post-polymerization reactions that create crosslinks between the linear chains. The degree of crosslinking is a critical parameter that determines the material's properties, such as its hardness, elasticity, and solvent resistance. nih.gov

Chemical Transformations and Reactivity of this compound

This compound itself is a relatively stable compound. chemicalbook.com However, its Si-O bonds are susceptible to cleavage under strong acidic or basic conditions, which is the basis for its ring-opening polymerization. gelest.com Apart from polymerization, the reactivity of this compound is somewhat limited due to the steric hindrance provided by the methyl groups and the stability of the siloxane backbone.

The primary chemical transformation of industrial importance is its conversion to linear polydimethylsiloxanes. The resulting polymers, however, can undergo a variety of chemical modifications. For example, the terminal silanol (B1196071) groups of the linear polymers can be reacted with various agents to introduce different functionalities. Furthermore, if monomers with reactive side groups (e.g., vinyl or hydride groups) are co-polymerized with D8, the resulting polymer will have pendant reactive sites that can be used for subsequent chemical transformations, such as crosslinking through hydrosilylation. psu.edu

Environmental Distribution, Fate, and Transport of Hexadecamethylcyclooctasiloxane

Sources and Emissions of Hexadecamethylcyclooctasiloxane into the Environment

The release of this compound into the environment is primarily linked to its industrial manufacturing and its incorporation into a wide array of commercial and consumer goods.

This compound is an organosilicon compound utilized across several industries for its unique properties, such as thermal stability, flexibility, low surface tension, and low viscosity. acs.org Its industrial applications contribute to its potential release into the environment through manufacturing processes, formulation of products, and waste streams. Key industrial uses include:

Cosmetics and Personal Care Products: It serves as a conditioning agent, providing a smooth texture and shine. nih.gov

Lubricants: Its thermal stability makes it suitable as a lubricant in high-temperature applications. nih.gov

Sealants and Adhesives: It is used in formulations requiring durability and flexibility. nih.gov

Medical Devices: Due to its biocompatibility, it is found in certain medical applications. nih.gov

Research and Development: It is also used as a solvent for non-polar compounds and as a reference material in analytical chemistry. nih.gov

Releases from industrial facilities can occur via wastewater discharges, emissions to the atmosphere, and disposal of industrial waste.

A significant pathway for the emission of this compound into the environment is through the use and disposal of consumer products. As a cVMS, it possesses high vapor pressures and low water solubility, leading to a tendency to partition into the atmosphere. nih.gov

Emissions occur when products containing this compound are used. For instance, when personal care products like lotions or hair conditioning agents are applied, the compound can volatilize directly into the indoor and subsequently outdoor atmosphere. nih.govresearchgate.net Washing off these products introduces the compound into wastewater streams. Studies on similar cVMS compounds, such as decamethylcyclopentasiloxane (B1670010) (D5), have shown that a substantial portion of the substance used in personal care products is released into the atmosphere or washed down the drain into wastewater treatment plants (WWTPs). nih.govresearchgate.net In WWTPs, due to their volatility and hydrophobicity, cVMS can be removed from water through volatilization during aeration processes or by adsorbing to sludge. researchgate.net

Environmental Compartmentalization and Partitioning

Once released into the environment, the distribution of this compound is dictated by its physical and chemical properties. The partitioning between air, water, soil, and sediment is a key aspect of its environmental fate. The unique properties of siloxanes, being hydrophobic yet highly volatile, mean their environmental behavior can differ significantly from traditional carbon-based organic compounds. nih.govsilicones.eu

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₄₈O₈Si₈ |

| Molecular Weight | 593.23 g/mol |

| Melting Point | 31.5 °C |

| Boiling Point | 168 °C @ 20 mmHg |

| Density | 1.177 g/cm³ @ 25 °C |

| Water Solubility | Insoluble |

Data sourced from various chemical property databases. nih.gov

The atmospheric fate of cVMS is primarily governed by reactions with hydroxyl (OH) radicals. rsc.org This process of phototransformation is an effective removal mechanism from the atmosphere, with typical atmospheric lifetimes for cVMS compounds estimated to be on the order of days. rsc.org

The interaction of this compound with soil is largely governed by sorption, the process by which a chemical associates with solid phases. For hydrophobic organic compounds like siloxanes, sorption is strongly correlated with the organic carbon content of the soil. The organic carbon-water (B12546825) partition coefficient (Koc) is used to describe this partitioning behavior. service.gov.uk

Specific experimental Koc values for this compound are not widely reported. However, research on other cVMS, such as octamethylcyclotetrasiloxane (B44751) (D4) and decamethylcyclopentasiloxane (D5), indicates that their sorption is dominated by partitioning into soil organic matter. rsc.org It has been noted for VMS that Koc values can be significantly lower than what would be predicted based on their high octanol-water partition coefficients (Kow), a unique characteristic of this chemical class. nih.gov Due to its high molecular weight and hydrophobicity, this compound is expected to be immobile in soil, with a strong tendency to bind to the organic fraction of soil particles. nih.gov This binding reduces its availability in the aqueous phase of the soil and limits its potential to leach into groundwater.

In aquatic environments, this compound is expected to partition from the water column to the sediment due to its low water solubility and hydrophobic nature. acs.org This partitioning is described by the sediment-water partition coefficient (Kd), which is influenced by the organic carbon content of the sediment, among other factors. service.gov.uk

Direct experimental Kd values for this compound are scarce. However, the behavior of similar high molecular weight, hydrophobic substances suggests a strong affinity for sediment. rsc.org Once in the sediment, cVMS are relatively persistent, with degradation processes being significantly slower than in the atmosphere or water column. rsc.org The accumulation in sediment acts as a sink for these compounds in aquatic systems, where they can be buried over time. The residence times of cVMS in aquatic environments are highly sensitive to their degree of sorption to organic carbon. rsc.org

Table 2: Environmental Partitioning Data for Analogue Cyclic Volatile Methyl Siloxanes (cVMS)

| Compound | CAS RN | Henry's Law Constant (atm·m³/mol) | Log Koc (L/kg) |

|---|---|---|---|

| Octamethylcyclotetrasiloxane (D4) | 556-67-2 | ~1.3 - 3.3 | ~4.2 - 5.2 |

| Decamethylcyclopentasiloxane (D5) | 541-02-6 | ~0.7 - 1.2 | ~5.1 - 6.2 |

| Dodecamethylcyclohexasiloxane (D6) | 540-97-6 | ~0.4 - 0.9 | ~6.0 - 7.0 (estimated) |

Environmental Transport Mechanisms

The transport of this compound in the environment is a complex process influenced by its partitioning behavior between air, water, soil, and sediment.

Once released into the environment, a significant portion of cyclic volatile methyl siloxanes, estimated at around 90%, preferentially partitions into the atmosphere due to their high vapor pressures and low Henry's Law constants nih.govresearchgate.net. The atmospheric lifetime for cVMS compounds is typically in the range of 5 to 10 days, which allows for long-range transport far from their original emission sources nih.gov.

The primary mechanism for their removal from the atmosphere is through gas-phase oxidation reactions, primarily with hydroxyl (OH) radicals nih.govnih.gov. The reactivity of cVMS compounds with OH radicals tends to increase with the size of the siloxane ring, meaning that larger compounds are depleted more rapidly nih.gov. While specific models for this compound (D8) are less common than for its smaller counterparts like D4 and D5, the general principles of atmospheric transport apply. Its larger size suggests it would be less volatile than smaller cVMS molecules, but still capable of atmospheric dispersion acs.org. Atmospheric modeling of related cVMS shows that concentrations are highest in urban, populated areas and decrease as air masses move away from these emission sources nih.govuiowa.edu.

Table 1: Atmospheric Lifetimes of Selected Cyclic Volatile Methyl Siloxanes

| Compound | Typical Atmospheric Lifetime (at average OH concentrations) |

|---|---|

| Octamethylcyclotetrasiloxane (D4) | ~5-10 days |

| Decamethylcyclopentasiloxane (D5) | ~4.4-10 days |

| Dodecamethylcyclohexasiloxane (D6) | ~5-10 days |

Data inferred from studies on common cVMS compounds. nih.govnih.gov

Wastewater treatment plants (WWTPs) are significant conduits for the entry of siloxanes into aquatic environments nih.gov. Due to their use in many consumer products, these compounds are washed down drains and enter the wastewater stream. In WWTPs, siloxanes can partition to sludge, be released in the effluent, or volatilize into biogas researchgate.net.

This compound that is discharged into surface waters via WWTP effluent will primarily be transported through advection, which is the movement with the bulk flow of water itrcweb.org. Its low water solubility and tendency to sorb to organic matter mean that a portion will partition to suspended solids and eventually settle into the sediment nih.govresearchgate.net. This process concentrates the compound in the sediment of water bodies receiving these effluents nih.gov. Siloxanes are known to be relatively long-lived in water, though they can undergo slow hydrolysis researchgate.net.

A primary pathway for this compound to enter the terrestrial environment is through the land application of sewage sludge (biosolids) as an agricultural fertilizer nih.govdss.go.th. Once in the soil, the transport is governed by its tendency to adsorb to soil organic carbon itrcweb.org. This sorption limits its mobility and potential for leaching into groundwater.

However, studies have shown that the concentrations of organosilicon compounds in sludge-amended soils can be lower than predicted based on application rates, suggesting that degradation and other removal processes are occurring dss.go.th. The transport of siloxanes within the soil is also influenced by soil moisture content, as this affects degradation rates dss.go.th.

Environmental Degradation Pathways and Kinetics

This compound can be broken down in the environment through several chemical processes, primarily hydrolysis in soil and water, and photochemical reactions in the atmosphere.

Hydrolysis is a key degradation pathway for siloxanes in both aquatic and terrestrial environments. In soil, this process is significantly catalyzed by clay minerals dss.go.thdoria.fi. The acidic sites on the surface of clay minerals facilitate the breakdown of the siloxane bonds (Si-O-Si) dss.go.thdoria.fi. The rate of hydrolysis is highly dependent on soil moisture; the process is slow in moist soil but accelerates rapidly as the soil dries dss.go.th.

The primary breakdown product of this hydrolysis is dimethylsilanediol (B41321) (DMSD), a water-soluble monomer dss.go.thdoria.fi. This degradation proceeds by the splitting of siloxane units from the polymer chain doria.fi. In aqueous solutions, hydrolysis also occurs, with the rate being influenced by pH. Degradation is significantly faster in very acidic (pH 2) and very alkaline (pH 12) conditions compared to neutral pH nih.gov.

Table 2: Estimated Hydrolytic Degradation Rates for Polydimethylsiloxane (PDMS) in Aqueous Solutions at 24°C

| Condition | Estimated Degradation Rate Constant (mgSi L⁻¹ day⁻¹) |

|---|---|

| NaOH solution (pH 12) | 0.28 |

| HCl solution (pH 2) | 0.07 |

| Demineralised water (pH 6) | 0.002 |

Data based on studies of PDMS fluids, which share the same siloxane bond structure. nih.gov

The dominant degradation pathway for this compound and other cVMS in the atmosphere is through photochemical oxidation nih.gov. This process is initiated by a reaction with hydroxyl (OH) radicals, which are naturally present in the atmosphere and formed through photochemical processes involving sunlight nih.govresearchgate.net.

The reaction with an OH radical abstracts a hydrogen atom from one of the methyl groups on the siloxane molecule, leading to the formation of an alkyl radical. This radical then quickly reacts with molecular oxygen (O₂) to form a peroxy radical, initiating a chain of oxidation reactions nih.gov. The ultimate products of this atmospheric degradation are siloxanols and other oxidized species nih.govresearchgate.net. These first-generation oxidation products are also believed to have atmospheric lifetimes on the order of days, indicating they can persist and be transported before further degradation or deposition occurs nih.gov.

Microbial and Biological Degradation Processes

Direct microbial and biological degradation pathways for this compound have not been extensively documented in scientific literature. However, studies on analogous cyclic siloxanes suggest that these compounds are susceptible to biological degradation, albeit at slow rates.

Research has demonstrated that lower molecular weight cVMS, such as Octamethylcyclotetrasiloxane (D4), can undergo anaerobic biodegradation by sewage microorganisms. nih.gov In laboratory settings, D4 in composted sewage sludge was observed to degrade into Dimethylsilanediol (DMSD). nih.gov This conversion indicates that viable microorganisms are necessary for the degradation process to occur. nih.gov While aerobic biodegradation of silicone oils by pure and mixed cultures of Pseudomonas fluorescens and Pseudomonas putida has been reported, anaerobic degradation of high-molecular-weight polydimethylsiloxanes (PDMS) has not been shown to be significant. nih.gov

The degradation of siloxanes in the environment is understood to be a two-step process, beginning with abiotic hydrolysis of the siloxane bond, followed by biotic or abiotic degradation of the resulting silanols. techniques-ingenieur.fr While siloxanes are generally resistant to degradation, their breakdown has been demonstrated in various environmental contexts. techniques-ingenieur.fr

Table 1: Microbial Degradation of Related Siloxanes

| Compound | Condition | Degrading Organisms | Degradation Product |

| Octamethylcyclotetrasiloxane (D4) | Anaerobic | Sewage sludge microorganisms | Dimethylsilanediol (DMSD) |

| Silicone Oils (PDMS) | Aerobic | Pseudomonas fluorescens, Pseudomonas putida | Not specified |

Formation and Fate of Degradation Products (e.g., Dimethylsilanediol)

The primary degradation product resulting from the hydrolysis of polydimethylsiloxanes (PDMS) and cyclic volatile methylsiloxanes (cVMS) is Dimethylsilanediol (DMSD). nih.gov The formation of DMSD is a critical step in the environmental breakdown of these silicone compounds.

Once formed, the fate of DMSD is influenced by several environmental factors. Due to its low soil/water distribution coefficient, DMSD is not expected to strongly sorb to wet soil. nih.gov However, a significant amount of DMSD can volatilize from soil as it dries. nih.gov Studies have shown that DMSD can move upwards through the soil profile as water evaporates from the surface layers. nih.gov

The ultimate fate of DMSD in the environment is believed to be degradation into naturally occurring substances: silica (B1680970) (SiO2), water (H2O), and carbon dioxide (CO2). researchgate.net This final degradation can be facilitated by various abiotic and biotic processes.

Persistence and Mobility in Environmental Matrices

The persistence and mobility of this compound in the environment are dictated by its physical and chemical properties, particularly its volatility, water solubility, and partitioning behavior.

Cyclic volatile methylsiloxanes are characterized by high volatility and low water solubility, which leads them to preferentially partition into the atmosphere. nih.gov Once in the atmosphere, they are subject to degradation by hydroxyl radicals, with atmospheric half-lives estimated to be between 4 and 10 days. nih.gov This atmospheric degradation is a significant removal pathway for cVMS from the environment.

In aquatic environments, the high volatility of compounds like D4 and D5 is a primary removal mechanism from water. service.gov.ukservice.gov.uk However, their high octanol-water partition coefficient (Kow) also suggests a tendency to adsorb to sediment. service.gov.uk While hydrolysis in surface water can be a degradation pathway, the persistence in sediment may be longer. service.gov.uk

The mobility of cVMS in soil is influenced by their sorption to organic matter. The organic carbon-normalized soil-water partition coefficient (Koc) is a key parameter in this regard. nih.govladwp.com For cVMS, Koc values are significantly lower than what would be predicted based on their Kow values, suggesting a more complex partitioning behavior than simple hydrophobicity. nih.gov Studies on D4 and D5 have shown log Koc values ranging from 4.23 to 5.17, indicating a tendency to partition to soil organic matter. nih.gov Despite this, the high volatility of these compounds means they are likely to partition from wet soils into the atmosphere. nih.gov

Table 2: Environmental Fate Parameters of Related Cyclic Volatile Methylsiloxanes

| Compound | Log Koc | Atmospheric Half-life | Primary Environmental Sink |

| Octamethylcyclotetrasiloxane (D4) | 4.23 | ≤ 11 days | Atmosphere |

| Decamethylcyclopentasiloxane (D5) | 5.17 | ≤ 11 days | Atmosphere |

Environmental Occurrence and Monitoring of Hexadecamethylcyclooctasiloxane

Global and Regional Occurrence in Environmental Media

Scientific monitoring has confirmed the presence of Hexadecamethylcyclooctasiloxane (often referred to as D8, or analogously studied through its close relative Dodecamethylcyclohexasiloxane, D6) in the atmosphere, water systems, and terrestrial environments.

Cyclic volatile methyl siloxanes, including this compound, are found in the atmosphere, with concentrations varying based on proximity to urban and industrial centers. nih.gov Studies suggest that these compounds are subject to long-range atmospheric transport, leading to their detection even in remote regions. nih.gov For instance, research has detected related cyclomethicones like Dodecamethylcyclohexasiloxane (D6), Tetradecamethylcycloheptasiloxane (D7), and this compound (D8) in human exhaled breath, indicating their presence in the general environment. researchgate.net The widespread use of these compounds in personal care products contributes significantly to their emission into indoor and subsequently outdoor air. nih.gov

Interactive Data Table: Detection of Related Cyclic Siloxanes in Air

| Compound | Location/Medium | Concentration | Notes |

| Dodecamethylcyclohexasiloxane (D6) | Indoor Air | 0.12-0.7 ng/m³ | Illustrates the presence of related compounds in indoor environments. |

| This compound (D8) | Exhaled Breath | Detected | Indicates environmental exposure and uptake. researchgate.net |

Note: Data for this compound (D8) in ambient air is limited; data for the closely related and frequently studied Dodecamethylcyclohexasiloxane (D6) is often used as a proxy.

This compound and similar cVMS compounds enter aquatic systems primarily through wastewater treatment plant effluents. researchgate.net Due to their chemical properties, they tend to partition to organic matter, leading to their accumulation in sediments.

Studies have documented the presence of Dodecamethylcyclohexasiloxane (D6) in surface and core sediments of industrialized bays, with total siloxane concentrations reaching up to 11,730 ng/g dry weight in highly contaminated areas. nih.gov In a high-latitude lake, surface sediment concentrations of D6 were measured at 14.6 ± 4.8 ng/g wet weight. researchgate.net Research in China detected D6 in source water samples at concentrations between 0.015 and 0.019 μg/L. researchgate.net The historical records in sediment cores show an increasing trend of these compounds since the 1970s, which aligns with the growth of global siloxane production. nih.gov

Interactive Data Table: Concentration of Dodecamethylcyclohexasiloxane (D6) in Water and Sediments

| Medium | Location | Concentration | Unit |

| Surface Sediment | Storvannet, Norway | 14.6 ± 4.8 | ng/g ww |

| Surface Sediment | Industrialized Bays, Korea | up to 11,730 (total siloxanes) | ng/g dw |

| Source Water | Jilin Province, China | 0.015 - 0.019 | μg/L |

Note: This table primarily features data for Dodecamethylcyclohexasiloxane (D6) as it is more extensively monitored.

The presence of siloxanes in terrestrial environments is often linked to the application of biosolids from wastewater treatment to land and atmospheric deposition. nih.gov Once in the soil, this compound is considered persistent, although it can undergo clay-catalyzed degradation. canada.ca High concentrations of cVMS have been noted in biosolids, which act as a source for soil contamination. nih.gov While specific concentration data for this compound in soil and dust are not abundant, its detection in these media is confirmed by comprehensive environmental reviews. nih.gov

Analytical Methodologies for Environmental Monitoring

Accurate quantification of this compound in complex environmental samples requires sophisticated analytical procedures, from sample collection and preparation to instrumental analysis.

The initial and critical step in analyzing environmental samples is the extraction of the target analytes from the matrix (e.g., water, soil, air). The choice of technique depends on the specific matrix and the physicochemical properties of the compound.

For water samples, solid-phase microextraction (SPME) is a precise, rapid, and selective method. researchgate.net This technique involves exposing a coated fiber to the sample, where the siloxanes adsorb onto the fiber. Divinylbenzene/polydimethylsiloxane is an effective coating for this purpose. researchgate.net For solid samples like sediment and sludge, extraction is often performed using liquid-liquid extraction (LLE) and agitation with an appropriate solvent. researchgate.net

Air sampling techniques include the use of Summa canisters for collecting whole air samples or drawing air through sorbent tubes (e.g., containing charcoal) or solvent-filled impingers (e.g., with methanol) to trap the compounds. eurofinsus.com

The primary instrumental method for the analysis of this compound and other volatile siloxanes is Gas Chromatography coupled with Mass Spectrometry (GC-MS). nih.govresearchgate.neteurofinsus.com This technique is highly effective due to the high selectivity of the gas chromatographic separation and the high sensitivity of the mass spectrometer detector. researchgate.net

In GC-MS analysis, the extracted sample is injected into the gas chromatograph. The compounds are vaporized and separated based on their boiling points and interaction with the stationary phase of the chromatographic column. As the separated compounds exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment into characteristic charged ions. This fragmentation pattern, or mass spectrum, acts as a chemical fingerprint, allowing for definitive identification and quantification of the compound. eurofinsus.com The use of GC coupled to tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity for complex matrices. nih.gov

Mass Spectrometric Detection and Quantification Methods

The detection and quantification of this compound (D8) in environmental samples are predominantly accomplished using mass spectrometry (MS) coupled with a chromatographic separation technique. Gas chromatography-mass spectrometry (GC-MS) is a widely employed method due to the volatile nature of D8. researchgate.netanalytice.com

In GC-MS analysis, the sample extract is introduced into the gas chromatograph, where D8 is separated from other compounds based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the eluted compounds enter the mass spectrometer. The D8 molecule is then ionized, typically through electron ionization (EI), causing it to fragment into a characteristic pattern of ions. nist.gov The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z). For quantitative analysis, selected ion monitoring (SIM) is often utilized, where the instrument is set to detect specific ions characteristic of D8, which enhances the sensitivity and selectivity of the method. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been applied for the analysis of siloxanes. researchgate.netnih.gov While less common for volatile compounds like D8, LC-MS/MS can be advantageous for complex matrices or when analyzing a suite of compounds with a wide range of polarities. In LC-MS/MS, after chromatographic separation, the D8 parent ion is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the certainty of identification and quantification. sepscience.com

The choice of ionization technique and mass analyzer can influence the sensitivity and specificity of the analysis. High-resolution mass spectrometry (HRMS) can provide more accurate mass measurements, aiding in the unequivocal identification of D8 in complex environmental samples. sepscience.com

Interactive Data Table: GC-MS Parameters for Siloxane Analysis

Method Validation and Quality Control in this compound Analysis

To ensure the reliability and accuracy of analytical data, method validation and stringent quality control (QC) procedures are essential in the analysis of this compound. mdpi.com Method validation involves demonstrating that an analytical method is suitable for its intended purpose by evaluating parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). orientjchem.org

Linearity is assessed by analyzing a series of calibration standards at different concentrations to establish a linear relationship between the instrument response and the concentration of D8. A good linearity, often indicated by a correlation coefficient (r) greater than 0.99, is crucial for accurate quantification. frontiersin.org

Accuracy is determined by analyzing samples with known concentrations of D8 (e.g., spiked samples or certified reference materials) and comparing the measured concentration to the true value. frontiersin.org Recovery studies, where a known amount of D8 is added to a sample matrix, are commonly performed to assess accuracy. researchgate.net

Precision refers to the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a set of replicate measurements. nih.govfrontiersin.org

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov

Quality control measures are implemented throughout the analytical process to monitor the performance of the method. These include:

Internal Standards: A known amount of a compound that is chemically similar to D8 but not expected to be in the sample (e.g., a deuterated analog) is added to every sample, standard, and blank. researchgate.netnih.gov This helps to correct for variations in extraction efficiency and instrument response.

Blanks: Method blanks (reagent blanks) are analyzed to check for contamination from reagents and the analytical process. dtu.dk

Certified Reference Materials (CRMs): When available, CRMs from accredited institutions are analyzed to provide an independent assessment of the accuracy of the method. sigmaaldrich.comaroscientific.comcaymanchem.com

Replicate Analyses: Analyzing duplicate or triplicate samples provides a measure of the precision of the entire analytical procedure. dtu.dk

Interactive Data Table: Method Validation Parameters for Siloxane Analysis

Spatial and Temporal Trends in Environmental Concentrations

Studies on the spatial and temporal trends of cyclic volatile methylsiloxanes (cVMS), including D8, are crucial for understanding their environmental fate and persistence. While specific long-term trend data for D8 is limited, studies on related cVMS compounds can provide insights. For instance, research on other persistent organic pollutants has shown increasing concentration trends in certain environmental compartments over time, which can be attributed to ongoing usage and environmental release. nih.govnih.gov

Spatial distribution studies often reveal higher concentrations of cVMS in areas with high population density and industrial activity, which are major sources of these compounds. For example, elevated levels of siloxanes have been found in biogas from landfills and wastewater treatment plants. nih.gov The concentrations can vary significantly depending on the environmental matrix, with higher levels often detected in sediment and biota compared to water, reflecting the hydrophobic nature of these compounds.

Temporal trend studies, which analyze archived samples collected over several years, are essential for evaluating the effectiveness of any regulatory measures and for predicting future environmental concentrations. For some cVMS, increasing temporal trends have been observed in certain wildlife populations, indicating a potential for bioaccumulation. nih.gov However, for other cVMS and in different regions, stable or even declining trends have been reported, possibly due to changes in production and use patterns. nih.gov

Development of Predictive Models for Environmental Distribution

Predictive environmental models are valuable tools for estimating the distribution and fate of chemicals like this compound in the environment. sustainability-directory.comhilarispublisher.com These models use information on the chemical's properties, emission rates, and environmental characteristics to predict its concentrations in various environmental compartments such as air, water, soil, and biota.

Multimedia environmental models are a common type of predictive model used for this purpose. mdpi.com These models divide the environment into interconnected compartments and use mass balance equations to describe the transport and transformation processes that govern the chemical's fate. Fugacity-based models are a subset of multimedia models that use the concept of fugacity (the "escaping tendency" of a chemical) to describe its partitioning between different phases.

The development of these models requires input data on:

Chemical properties: such as vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation rates in different media.

Emission estimates: including the quantities of D8 released into the environment from various sources.

Environmental parameters: such as temperature, wind speed, water flow rates, and organic carbon content of soil and sediment.

These models can be used to:

Predict environmental concentrations in different regions.

Identify the main pathways of environmental transport and accumulation.

Assess the potential for long-range transport.

Evaluate the effectiveness of different emission reduction strategies.

Physiologically Based Toxicokinetic (PBTK) models are another type of predictive model that can be used to understand the uptake, distribution, metabolism, and excretion of D8 in organisms. univ-lyon1.fr These models can help in assessing the potential for bioaccumulation and in linking external exposure concentrations to internal doses.

The accuracy of these predictive models depends on the quality of the input data and the assumptions made in the model structure. Therefore, ongoing research to refine these models and to obtain more accurate input data is crucial for improving our ability to predict the environmental behavior of D8. mdpi.com

Environmental Bioaccumulation and Trophic Transfer

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

There is no specific information available regarding the bioaccumulation potential, including uptake and elimination processes or influencing factors, for Hexadecamethylcyclooctasiloxane in aquatic or terrestrial organisms.

Studies have confirmed the presence of D8 in various matrices. For instance, an analysis of components in mobile smart terminal devices found that D5 through D9 were widely present in silicone rubber and adhesives. nih.govmdpi.com In silicone rubber, the total concentration of seven DMCs investigated was as high as 802.2 mg/kg, with D7, D8, and D9 being dominant. nih.gov D8 has also been identified in indoor dust samples. researchgate.net

General research on other cyclic siloxanes indicates that factors like hydrophobicity (measured by the octanol-water partition coefficient, K_ow_) and susceptibility to biotransformation are critical in determining bioaccumulation. researchgate.net For very hydrophobic substances, dietary uptake efficiency may decrease with increasing K_ow_. researchgate.net However, without specific studies on D8, it is not possible to determine its behavior.

Biomagnification and Trophic Transfer within Environmental Food Webs

No studies were found that specifically assess the trophic magnification potential or conduct food web modeling for this compound.

Research into other cyclic siloxanes has produced varied results concerning their potential to biomagnify. Bioaccumulation studies in food webs have yielded mixed information, with some indicating trophic dilution (a decrease in concentration at higher trophic levels) and others suggesting a potential for trophic magnification. researchgate.net For example, a study in China's Bohai Sea demonstrated the biomagnification of D4–D7 in an aquatic food web, but D8 was not included in this assessment. nih.gov The lack of consistent results, even for the more studied compounds like D4, D5, and D6, highlights the complexity of these processes and underscores the need for substance-specific data. researchgate.net

Applications of Hexadecamethylcyclooctasiloxane in Materials Science and Industrial Processes

Role of Hexadecamethylcyclooctasiloxane as a Precursor in Polymer Synthesis

This compound is a fundamental monomer in the production of high-molecular-weight silicone polymers. Its primary role is in ring-opening polymerization (ROP), a process that allows for the creation of linear polymers with precisely controlled characteristics. evitachem.com

Synthesis of Polydimethylsiloxane (PDMS) Polymers

The most significant application of this compound in polymer synthesis is as a precursor for Polydimethylsiloxane (PDMS). youtube.com PDMS is synthesized through the ring-opening polymerization (ROP) of cyclic siloxane monomers, including this compound (referred to as D8) and, more commonly, its smaller analogue, octamethylcyclotetrasiloxane (B44751) (D4). evitachem.comyoutube.comnih.gov This process involves the cleavage of the stable silicon-oxygen (Si-O-Si) bonds within the cyclic monomer, which then reform to create long, linear polymer chains. gelest.comyoutube.com

The ROP of cyclosiloxanes can be initiated by either anionic or cationic catalysts:

Anionic ROP typically employs strong bases like potassium hydroxide (B78521) (KOH) as initiators. nih.govresearchgate.net The initiator opens the monomer ring to produce a silanolate ion, which then propagates by attacking other cyclic monomers, extending the polymer chain. gelest.com

Cationic ROP uses strong protic acids (e.g., trifluoromethanesulfonic acid) or Lewis acids. researchgate.netnanochemres.org The acid attacks an oxygen atom in the siloxane ring, creating a reactive cationic species that initiates the polymerization cascade. youtube.com

The use of a defined oligomer like this compound provides advantages over smaller, more strained rings (like D3 or D4) by allowing for better control over the molecular weight distribution in the final polymer. evitachem.com The reaction can be performed in bulk, solution, or emulsion, depending on the desired outcome. gelest.com

| Synthesis Parameter | Condition/Value | Resulting PDMS Property | Source |

|---|---|---|---|

| Monomer | Octamethylcyclotetrasiloxane (D4) | Viscosity: 1000–3700 mPa·s | nih.gov |

| Chain Terminator | Hexamethyldisiloxane (B120664) (HMDS) | Refractive Index: 1.3982–1.4008 | nih.gov |

| Catalyst | Potassium Hydroxide (KOH) | Surface Tension: 20–21 mN/m | nih.gov |

| Temperature | 150°C | Yield: Up to 70% | nih.gov |

Tailoring Polymer Properties through this compound-derived Formulations

The formulation of polymers using this compound and other cyclosiloxanes allows for significant tailoring of the final material's properties. By carefully controlling the polymerization conditions and the chemical constituents, researchers and manufacturers can fine-tune characteristics to meet specific application demands. nih.govrsc.org

Key properties that can be tailored include:

Molecular Weight and Viscosity : By adjusting the ratio of monomer to chain terminator (like hexamethyldisiloxane), the length of the polymer chains can be precisely controlled, which directly influences the viscosity of the resulting PDMS, ranging from thin oils to thick gels. nih.govresearchgate.net

Mechanical Properties : The viscoelasticity of PDMS elastomers can be customized. By blending different PDMS formulations or altering the cross-linker structure, properties such as the elastic modulus (stiffness) and loss modulus can be controlled. rsc.orgelsevierpure.com This is critical for applications requiring specific mechanical responses, such as in microfluidics or biomedical devices. nih.govresearchgate.net

Surface Properties : The surface chemistry of PDMS can be modified to alter properties like hydrophobicity and electrophoretic mobility. nih.gov Co-polymerization with functionalized siloxanes or post-synthesis surface treatments can introduce different chemical groups, tailoring the material for applications like specialized coatings or microfluidic devices that require specific surface interactions. nih.gov

Optical and Thermal Properties : The incorporation of different side groups, such as phenyl groups, can modify the polymer's refractive index and thermal stability. mdpi.com For instance, high-phenyl polysiloxanes exhibit enhanced optical performance and radiation hardness. mdpi.com

Development of Advanced Materials Incorporating this compound Derivatives

Derivatives of this compound are integral to the development of a wide array of advanced materials. The versatility of silicone chemistry enables the creation of materials with unique combinations of properties, including thermal stability, flexibility, and chemical inertness. evitachem.comenri-leblanc.com

Silicone-Based Materials for Various Industrial Applications

Silicone polymers, synthesized from precursors like this compound, are indispensable in numerous industries due to their high performance and durability. enri-leblanc.com

| Industry | Application | Key Properties Utilized | Source |

|---|---|---|---|

| Construction | Sealants, adhesives, waterproof coatings | Durability, weather/UV resistance, flexibility, hydrophobicity | enri-leblanc.comsbfchem.comioscm.comrapidmades.com |

| Electronics | Insulators, potting agents, keypads, conformal coatings | Excellent electrical insulation, thermal stability, shock absorption | enri-leblanc.comsbfchem.comioscm.com |

| Automotive | Gaskets, seals, hoses, spark plug wires, coatings | High-temperature resistance, chemical stability, flexibility, insulation | enri-leblanc.comrapidmades.comsiliconedepot.com |

| Power & Energy | Cable insulators, solar panel encapsulants, wind turbine bonding | Electrical insulation, UV resistance, long-term stability (up to 20 years) | sbfchem.comsiliconedepot.com |

| Medical & Healthcare | Catheters, tubing, medical implants, wound dressings | Biocompatibility, sterilizability, flexibility, chemical inertness | rapidmades.comparker.com |

Engineering of Novel Polymeric Structures

Modern polymer science focuses on creating macromolecules with precisely defined architectures to achieve novel functions. case.edu Cyclosiloxanes like this compound are key starting materials for engineering complex polymeric structures beyond simple linear chains.

Examples of such engineered structures include:

Star-Shaped Polymers : These consist of multiple linear PDMS "arms" radiating from a central core. nih.gov This architecture results in a more compact structure compared to linear analogues of the same molecular weight, leading to unique properties such as lower viscosity. nih.gov They can be synthesized by reacting monofunctional PDMS arms with a multi-functional core, such as an organocyclotetrasilsesquioxane. nih.gov

Side-Chain Liquid Crystal Polymers (SCLCPs) : By attaching mesogenic (liquid-crystal-forming) units to a flexible polysiloxane backbone, materials that exhibit liquid crystalline phases can be created. mdpi.com The properties of these materials, including their phase transition temperatures, can be tuned by altering the length of the polysiloxane backbone or the composition of the mesogenic units. mdpi.com

Slide-Ring Gels and Polyrotaxanes : These are novel network structures where polymer chains are threaded through cyclic molecules. dtu.dk The cross-links are not fixed chemical bonds but are topologically movable, imparting unique mechanical properties such as high elasticity and scratch resistance. dtu.dk

Role in High-Performance Coatings and Composites

The unique properties of siloxane-based materials make them ideal for use in high-performance coatings and advanced composite materials.

High-Performance Coatings : Silicone coatings are valued for their exceptional durability and protective qualities. itacadhesives.co.uk Polydimethylsiloxane (PDMS) brushes can be grafted onto surfaces to create robust, liquid-repellent coatings with very low sliding angles for various liquids. nih.gov These coatings exhibit excellent resistance to UV radiation, extreme temperatures, and moisture, preventing degradation, cracking, or peeling. itacadhesives.co.uk This makes them suitable for demanding applications such as architectural weatherproofing, anti-fouling coatings for marine vessels, and protective automotive finishes. enri-leblanc.comitacadhesives.co.uk

Composite Materials : In composite materials, silicones can act as the polymer matrix or as coupling agents to improve the interface between different components (e.g., glass fibers and a polymer matrix). nih.gov The controlled hydrolysis of precursors can be used for the in-situ synthesis of nanoparticle/PDMS composite films, for example, creating materials with tunable optical properties. core.ac.ukrsc.org By replacing traditional monomers with ring-shaped siloxane molecules (siloranes), new composite materials with reduced polymerization shrinkage have been developed. nih.gov

Industrial Chemical Process Optimization Involving this compound

Optimization of Ring-Opening Polymerization (ROP)

The synthesis of PDMS from this compound occurs via ring-opening polymerization, a process where the cyclic monomer is opened and converted into long linear polymer chains. The efficiency of this process and the characteristics of the final polymer—such as molecular weight, viscosity, and polydispersity—are highly dependent on several key parameters. Optimizing these parameters is essential for tailoring the polymer for specific applications, from medical-grade silicones to industrial lubricants.

Key Optimization Parameters:

Catalyst Selection and Concentration: The choice of catalyst is a primary factor in optimizing the ROP of D8. Both acidic and basic catalysts are effective, with catalysts like potassium hydroxide (KOH) being common in industrial settings. The concentration of the catalyst directly influences the rate of polymerization. Higher catalyst concentrations can accelerate the reaction but may also lead to a broader molecular weight distribution and an increased likelihood of side reactions. Recent research has explored "green" solid catalysts, such as acid-activated clays (B1170129) (e.g., Maghnite-H+), which can facilitate the reaction under milder conditions, are easily separated from the product, and can be reused, thus optimizing the process for sustainability. researchgate.net

Temperature: Reaction temperature is a critical variable that affects both the kinetics of the polymerization and the final equilibrium between the polymer and residual cyclic monomers. Increasing the temperature generally increases the reaction rate, reducing the time needed to reach high conversion. However, excessively high temperatures can promote side reactions, such as "backbiting," where the polymer chain cleaves to form smaller cyclic siloxanes, which can negatively impact the yield and molecular weight of the desired linear polymer. nih.gov

Reaction Time: The duration of the polymerization process must be optimized to achieve the desired monomer conversion and molecular weight. Insufficient reaction time leads to low yields, while excessively long times can increase the prevalence of undesirable equilibrium products and reduce throughput, impacting process economics.

Monomer-to-Initiator/Chain Terminator Ratio: The final molecular weight of the PDMS polymer is controlled by the ratio of the this compound monomer to the initiator or a chain-terminating agent, such as hexamethyldisiloxane (MM). By carefully controlling this ratio, manufacturers can produce polymers with specific, predictable molecular weights and viscosities, which is a crucial aspect of process optimization for creating custom materials. researchgate.net

The interplay of these parameters is complex, and industrial optimization often involves experimental design to find the ideal conditions for a specific grade of PDMS.

Illustrative Data on ROP Optimization:

The following interactive table demonstrates how varying process parameters can influence the outcomes of the ring-opening polymerization of cyclic siloxanes like D8. The data is representative of typical trends observed in such industrial processes.

| Parameter Varied | Condition | Monomer Conversion (%) | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Catalyst Conc. | 0.05% | 85 | 150,000 | 1.8 |

| 0.10% | 92 | 145,000 | 2.1 | |

| 0.20% | 95 | 130,000 | 2.5 | |

| Temperature | 120°C | 88 | 160,000 | 1.9 |

| 140°C | 94 | 150,000 | 2.0 | |

| 160°C | 91 (due to backbiting) | 135,000 | 2.4 | |

| Time | 2 hours | 75 | 120,000 | 1.7 |

| 4 hours | 92 | 155,000 | 2.0 | |

| 6 hours | 93 | 150,000 | 2.2 |

Optimization in Heat Transfer Applications

This compound, along with other silicone fluids, is valued for its thermal stability, low viscosity change over a wide temperature range, and chemical inertness, making it suitable as a heat transfer fluid in specialized industrial applications. mdpi.com Process optimization in this context involves selecting the appropriate fluid and managing operating conditions to maximize thermal efficiency, ensure system longevity, and maintain safety.

Key Optimization Parameters:

Viscosity Selection: The viscosity of the heat transfer fluid is a critical parameter that must be matched to the operating temperature range and system design (e.g., pipe diameter, pump power). ktu.lt Lower viscosity fluids are easier to pump and provide more efficient heat transfer. For systems operating at very high temperatures, a fluid with minimal viscosity change and high thermal stability is required to prevent degradation and ensure consistent performance. ktu.lt